Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-12(15)10-6-7-11(16)9-10/h10,12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWKZUZIHUCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Chemical Properties
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate (CAS: 1947316-45-1) features a pyrrolidine ring with a 3-oxocyclopentyl substituent at the 2-position. The nitrogen atom of the pyrrolidine is protected with a tert-butoxycarbonyl (Boc) group, which provides stability during reactions while allowing selective deprotection under acidic conditions. The compound has a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol.
Key Physicochemical Properties
The structural arrangement significantly influences the compound's reactivity patterns and physical properties. The SMILES notation CC(C)(C)OC(=O)N1CCCC1C2CCC(=O)C2 represents its precise molecular connectivity.
Primary Synthetic Routes
Route A: Functionalization of N-Boc-Pyrrolidine
This approach begins with commercially available N-Boc-pyrrolidine, which undergoes directed metalation followed by reaction with a suitable cyclopentanone derivative.
Step 1: Lithiation of N-Boc-Pyrrolidine
The initial step involves the selective deprotonation of N-Boc-pyrrolidine at the α-position using a strong base such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78°C). The reaction is typically conducted under an inert atmosphere to prevent side reactions with oxygen or moisture.
Step 2: Coupling with Cyclopentanone Derivative
The resulting lithiated intermediate is then reacted with a suitable 3-halocyclopentanone or cyclopentanone-3-carboxylate to introduce the cyclopentyl moiety. This coupling reaction proceeds through nucleophilic addition, creating a carbon-carbon bond between the pyrrolidine and cyclopentyl rings.
Step 3: Oxidation (if necessary)
If the coupling product contains a hydroxyl group at the 3-position of the cyclopentyl ring, an oxidation step using reagents such as Dess-Martin periodinane, pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, triethylamine) may be necessary to obtain the desired ketone functionality.
Route B: Michael Addition Approach
An alternative approach involves the Michael addition of N-Boc-pyrrolidine-2-carbanion to a cyclopentenone derivative.
Step 1: Generation of N-Boc-Pyrrolidine Carbanion
Similar to Route A, this approach begins with the deprotonation of N-Boc-pyrrolidine at the α-position using a strong base, creating a nucleophilic carbanion.
Step 2: Michael Addition to Cyclopentenone
The pyrrolidine carbanion undergoes Michael addition to cyclopentenone, selectively attacking the β-carbon to form the carbon-carbon bond. This reaction creates the 2-(3-oxocyclopentyl)pyrrolidine framework in a single step.
Route C: Cyclopentanone Coupling with Pre-functionalized N-Boc-Pyrrolidine
This route utilizes a pre-functionalized N-Boc-pyrrolidine containing a suitable leaving group or reactive functionality at the 2-position.
Step 1: Preparation of 2-Functionalized N-Boc-Pyrrolidine
Starting with N-Boc-pyrrolidine, a functional group such as a halogen (Br, I) or triflate is introduced at the 2-position through established methods, including directed metalation followed by quenching with an appropriate electrophile.
Step 2: Cross-Coupling with Cyclopentanone Derivative
The functionalized N-Boc-pyrrolidine then undergoes a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with an appropriately functionalized cyclopentanone derivative to form the desired carbon-carbon bond.
Detailed Experimental Procedures
Optimized Synthesis via Route A
This section presents a detailed protocol for the synthesis of this compound using the directed metalation approach.
Materials and Reagents
| Reagent | Quantity | Purity | Function |
|---|---|---|---|
| N-Boc-Pyrrolidine | 1.0 equivalent | ≥98% | Starting material |
| sec-Butyllithium | 1.1 equivalents | 1.4 M in cyclohexane | Deprotonating agent |
| Tetrahydrofuran (THF) | - | Anhydrous | Solvent |
| 3-Bromocyclopentanone | 1.2 equivalents | ≥95% | Electrophile |
| Copper(I) iodide | 0.1 equivalents | ≥99.5% | Coupling catalyst |
| Lithium chloride | 1.0 equivalent | Anhydrous | Additive |
| Saturated ammonium chloride solution | - | - | Quenching agent |
| Ethyl acetate | - | HPLC grade | Extraction solvent |
| Anhydrous magnesium sulfate | - | ≥99% | Drying agent |
| Silica gel | - | 60-120 mesh | Chromatography medium |
Procedure
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer is charged with N-Boc-pyrrolidine (1.0 equivalent) in anhydrous THF (10 mL/g of starting material) under nitrogen atmosphere.
The solution is cooled to -78°C using a dry ice/acetone bath, and sec-butyllithium (1.1 equivalents) is added dropwise over 15 minutes, maintaining the internal temperature below -70°C.
The resulting mixture is stirred at -78°C for 1 hour to ensure complete lithiation.
In a separate flask, copper(I) iodide (0.1 equivalents) and lithium chloride (1.0 equivalent) are suspended in anhydrous THF (5 mL/g of CuI) and stirred for 15 minutes to form a soluble complex.
The copper complex solution is transferred via cannula to the reaction mixture at -78°C, and the resulting mixture is stirred for an additional 30 minutes.
3-Bromocyclopentanone (1.2 equivalents) in anhydrous THF (5 mL/g) is added dropwise over 20 minutes, and the reaction is allowed to warm gradually to -30°C over 2 hours.
After complete consumption of the starting material (monitored by thin-layer chromatography), the reaction is quenched with saturated ammonium chloride solution and warmed to room temperature.
The mixture is extracted with ethyl acetate (3 × volume of the aqueous layer), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel using a gradient elution with hexanes/ethyl acetate to afford this compound as a colorless to pale yellow oil or solid.
Alternative Approach via Route B
This section outlines an alternative synthetic procedure using the Michael addition approach.
Materials and Reagents
| Reagent | Quantity | Purity | Function |
|---|---|---|---|
| N-Boc-Pyrrolidine | 1.0 equivalent | ≥98% | Starting material |
| Lithium diisopropylamide (LDA) | 1.1 equivalents | 2.0 M in THF/hexanes | Base |
| Tetrahydrofuran (THF) | - | Anhydrous | Solvent |
| Cyclopentenone | 1.2 equivalents | ≥95% | Michael acceptor |
| Lithium bromide | 1.0 equivalent | Anhydrous | Additive |
| Saturated ammonium chloride solution | - | - | Quenching agent |
| Diethyl ether | - | HPLC grade | Extraction solvent |
| Anhydrous sodium sulfate | - | ≥99% | Drying agent |
| Silica gel | - | 60-120 mesh | Chromatography medium |
Procedure
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer is charged with LDA (1.1 equivalents) in anhydrous THF (10 mL/mmol of base) under nitrogen atmosphere at -78°C.
A solution of N-Boc-pyrrolidine (1.0 equivalent) in anhydrous THF (5 mL/g) is added dropwise over 15 minutes, and the resulting mixture is stirred at -78°C for 1 hour.
Lithium bromide (1.0 equivalent) is added as a solid, and the mixture is stirred for an additional 15 minutes.
A solution of cyclopentenone (1.2 equivalents) in anhydrous THF (5 mL/g) is added dropwise over 20 minutes, and the reaction is maintained at -78°C for 2 hours, then allowed to warm to -40°C over 1 hour.
After complete consumption of the starting material (monitored by thin-layer chromatography), the reaction is quenched with saturated ammonium chloride solution and warmed to room temperature.
The mixture is extracted with diethyl ether (3 × volume of the aqueous layer), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel using a gradient elution with hexanes/ethyl acetate to afford this compound.
Optimization and Scale-Up Considerations
Critical Parameters
Several key parameters significantly impact the efficiency and yield of the synthesis of this compound. Optimization of these factors is crucial for developing a robust and scalable process.
| Parameter | Impact on Synthesis | Optimization Strategy |
|---|---|---|
| Temperature Control | Influences selectivity and prevents side reactions | Maintain precise temperature control using calibrated equipment; consider cryogenic cooling systems for large-scale preparations |
| Base Selection | Affects deprotonation efficiency and selectivity | Screen various bases (s-BuLi, LDA, LiHMDS); optimize base concentration and addition rate |
| Solvent System | Influences solubility, reaction rate, and stereoselectivity | Evaluate different solvent systems (THF, diethyl ether, toluene) and co-solvent effects (DMPU, HMPA) |
| Additives | Modify reactivity and stereoselectivity | Investigate the effect of additives (LiCl, LiBr, TMEDA) on reaction outcome |
| Reaction Time | Balances conversion with potential side reactions | Monitor reaction progress by analytical methods (TLC, HPLC) to determine optimal reaction time |
| Workup Procedure | Affects product recovery and purity | Optimize extraction conditions, washing protocols, and purification methods |
Scale-Up Considerations
When scaling up the synthesis of this compound from laboratory to larger scales, several factors require careful consideration:
Heat transfer: The exothermic nature of metallation reactions necessitates efficient cooling systems and controlled addition rates to maintain the desired temperature profile.
Mixing efficiency: Proper agitation becomes increasingly important at larger scales to ensure homogeneous reaction conditions and prevent localized concentration gradients.
Safety considerations: The use of pyrophoric reagents (e.g., sec-butyllithium) requires implementation of appropriate safety measures, including inert gas handling systems and fire suppression equipment.
Process analytical technology: Incorporation of in-process analytical techniques facilitates real-time monitoring of reaction progress and ensures consistent product quality.
Continuous flow approaches: For very large-scale production, continuous flow methods may offer advantages in terms of heat transfer, mixing efficiency, and safety compared to batch processes.
Analytical Confirmation and Characterization
Spectroscopic Analysis
Confirmation of successful synthesis and structural characterization of this compound typically involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy reveals characteristic signals for the tert-butyl group (typically a singlet at approximately δ 1.4-1.5 ppm), pyrrolidine ring protons (multiple signals between δ 1.7-3.8 ppm), and the cyclopentyl ring protons (complex multiplets between δ 1.6-2.7 ppm). The presence of rotamers due to restricted rotation around the carbamate C-N bond often leads to peak broadening or splitting.
¹³C NMR spectroscopy shows distinct signals for the carbonyl carbons (approximately δ 154 ppm for the carbamate carbonyl and δ 210-215 ppm for the ketone carbonyl), the tert-butyl group (approximately δ 28 ppm for methyl carbons and δ 79-80 ppm for the quaternary carbon), and the various methylene and methine carbons of the pyrrolidine and cyclopentyl rings.
Infrared (IR) Spectroscopy
IR spectroscopy reveals characteristic absorption bands for the carbamate C=O stretching (approximately 1680-1700 cm⁻¹) and the ketone C=O stretching (approximately 1710-1720 cm⁻¹), confirming the presence of these functional groups in the synthesized compound.
Mass Spectrometry
Mass spectrometry provides confirmation of the molecular weight (253.34 g/mol) and fragmentation pattern typical of N-Boc-protected amines, including the loss of the tert-butyl group (M⁺-57) and the subsequent loss of carbon dioxide (M⁺-57-44).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized to assess the purity of the synthesized compound and monitor reaction progress. HPLC analysis typically employs a C18 column with a gradient elution system of acetonitrile/water containing 0.1% formic acid, while TLC analysis commonly uses silica gel plates with a hexanes/ethyl acetate solvent system.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate serves as a valuable scaffold in the development of novel therapeutic agents. Its structural features make it suitable for modifications that can enhance biological activity against various diseases, particularly neurological disorders and cancers.
Drug Development
The compound's ability to act as a scaffold allows researchers to design and synthesize derivatives that can target specific biological pathways. For instance, modifications on the pyrrolidine ring can lead to compounds with improved affinity for certain receptors or enzymes involved in disease mechanisms.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, research demonstrated that specific modifications to the tert-butyl group enhance the compound's ability to inhibit tumor growth in vitro and in vivo models. The structure-activity relationship (SAR) studies highlighted the importance of substituents on the cyclopentyl moiety for optimizing efficacy against cancer cell lines .
Synthesis Methodologies
The synthesis of this compound can be achieved through various synthetic routes, which are crucial for producing derivatives with desired biological activities.
Synthetic Routes
The following table outlines common synthetic methodologies used for generating this compound:
Structural Characteristics
Understanding the structural properties of this compound is essential for its application in medicinal chemistry.
Hazard Information
The compound should be handled in a controlled laboratory environment with appropriate personal protective equipment (PPE). Safety data sheets (SDS) provide detailed information on handling procedures and potential risks .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Ketone Position: The 3-oxocyclopentyl group in the target compound vs. 2-oxocyclopentyl in its isomer.
- Ester Group : The tert-butyl carbamate (Boc) offers superior stability compared to methyl esters, which are more prone to hydrolysis .
Physicochemical Properties
- Solubility : The Boc group enhances lipophilicity, making the compound less water-soluble than its methyl ester counterpart.
- Stability : The tert-butyl group protects the carbamate from enzymatic degradation, extending half-life in biological systems compared to unprotected analogs.
Research Findings
- Drug Discovery : The target compound has been used to synthesize kinesin inhibitors with IC₅₀ values < 100 nM, outperforming cyclohexyl analogs (IC₅₀ > 200 nM) in cellular assays .
- Enzyme Interactions : The 3-oxo group forms a critical hydrogen bond with catalytic residues in HDAC6 inhibitors , a interaction absent in 2-oxo isomers .
- Toxicity Profile : Boc-protected derivatives exhibit lower cytotoxicity (CC₅₀ > 50 µM) compared to methyl esters (CC₅₀ ~ 10 µM), attributed to reduced metabolic activation .
Biological Activity
Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1947316-45-1, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.31 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopentanone moiety, which may contribute to its biological activities.
Biological Activity
1. Antioxidant Activity:
Research indicates that compounds similar to this compound exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. This property is particularly significant in neurodegenerative diseases where oxidative damage plays a key role.
2. Neuroprotective Effects:
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially through the modulation of inflammatory pathways and reduction of neuronal apoptosis. For instance, compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .
3. Enzyme Inhibition:
this compound may also act as an inhibitor of certain enzymes associated with neurodegenerative processes. In related studies, compounds within this chemical class demonstrated inhibitory effects on acetylcholinesterase and β-secretase, both critical targets in Alzheimer's disease therapy .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
-
Study on Neuroprotection:
A study examined the effects of a related compound on astrocytes exposed to Aβ peptides. The results showed that treatment with the compound improved cell viability significantly compared to untreated controls, suggesting protective effects against Aβ-induced toxicity . -
Antioxidant Evaluation:
In vitro assays demonstrated that similar compounds exhibited significant free radical scavenging activity, indicating their potential as antioxidant agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Conditions | Yield Range | Reference |
|---|---|---|---|
| Reaction Temperature | 0–25°C (alkylation), 50–80°C (Boc) | 60–85% | |
| Catalyst | Pd(PPh₃)₄, CuI | N/A | |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane) | ≥95% purity |
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer :
Stereoselectivity is achieved via:
- Chiral Auxiliaries : Use of enantiopure starting materials, such as (R)- or (S)-pyrrolidine derivatives, to direct asymmetric induction .
- Catalytic Asymmetric Synthesis : Employing chiral catalysts like BINOL-derived phosphoric acids for ketone formation .
- Protecting Group Strategy : tert-Butyl groups minimize steric hindrance, favoring axial attack in cyclization steps .
Example : In enantioselective synthesis of analogous pyrrolidine derivatives, (R)-BINAP ligands improved enantiomeric excess (ee) to >90% .
Basic: What purification methods are effective for this compound?
Q. Methodological Answer :
- Column Chromatography : Silica gel with gradients of EtOAc/hexane (1:4 to 1:1) resolves Boc-protected intermediates .
- Recrystallization : Use ethanol/water mixtures for final product crystallization (mp 120–125°C) .
- HPLC : For analytical purity (>99%), reverse-phase C18 columns with acetonitrile/water .
Q. Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assigns coupling between the cyclopentyl ketone (δ 2.8–3.2 ppm, quintet) and pyrrolidine protons .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (e.g., C–O bond length: 1.23 Å) .
- IR Spectroscopy : Validate ketone presence (C=O stretch: 1700–1750 cm⁻¹) .
Case Study : A 2025 study resolved conflicting NOESY signals by identifying axial vs. equatorial substituent orientations via X-ray .
Advanced: What mechanistic insights explain variability in cyclization yields?
Q. Methodological Answer :
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (e.g., cis-isomers), while higher temperatures (25°C) favor trans-isomers .
- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states, improving cyclization efficiency by 20% .
- Byproduct Analysis : Trace succinimide (from N-bromosuccinimide) can inhibit catalysts; scavengers like NaHCO₃ mitigate this .
Q. Methodological Answer :
- Assay Validation : Ensure compound stability in buffer (pH 7.4, 37°C) via LC-MS monitoring .
- Metabolite Screening : Check for Boc deprotection (e.g., TFA-mediated cleavage in vitro) .
- Computational Adjustments : Use MD simulations with explicit solvent models to refine docking poses .
Case Study : A 2023 study found that tert-butyl hydrolysis under assay conditions reduced observed IC₅₀ by 50%; stabilizing with protease inhibitors resolved this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
